molecular formula C16H11ClN2O3 B2884701 8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline CAS No. 852932-31-1

8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline

Cat. No. B2884701
CAS RN: 852932-31-1
M. Wt: 314.73
InChI Key: YSAQNDQXMRTKGM-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It likely contains a 4-chloro-2-nitrophenoxy group attached to the 8-position of the quinoline .


Synthesis Analysis

While the specific synthesis pathway for “8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline” is not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .


Molecular Structure Analysis

The molecular structure would likely consist of a quinoline backbone with a 4-chloro-2-nitrophenoxy group attached to the 8-position .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of quinolines and nitrophenols, such as electrophilic aromatic substitution or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Similar compounds often have moderate to high polarity and can form hydrogen bonds .

Scientific Research Applications

Corrosion Inhibition

Research by Rbaa et al. (2019) on novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, closely related to 8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline, demonstrated significant potential as corrosion inhibitors for mild steel in hydrochloric acid. These compounds formed protective layers on metal surfaces, showcasing an inhibition performance increase with concentration, achieving up to 96% efficiency at optimal concentrations. The study utilized electrochemical techniques, surface studies, and theoretical methods to elucidate the mechanisms of action (Rbaa, Benhiba, Obot, Oudda, Warad, Lakhrissi, & Zarrouk, 2019).

Analytical Methods for Fungicides

Akkara, Greenberger, and Kaplan (1992) developed new analytical methods for the quantitation of fungicides, including copper 8-quinolinolate, by high-performance liquid and gas chromatography. This research is relevant for understanding how derivatives of 8-hydroxyquinoline can be applied in analytical chemistry for environmental and health-related studies (Akkara, Greenberger, & Kaplan, 1992).

Synthetic Pathways for Complex Organic Compounds

Roberts, Joule, Bros, and Álvarez (1997) explored the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, showcasing the versatility of quinoline derivatives in synthesizing complex organic compounds. This research provides insight into the synthetic applications of quinoline derivatives in organic chemistry (Roberts, Joule, Bros, & Álvarez, 1997).

Development of Fluorescent Chemosensors

Ghorai, Pal, Karmakar, and Saha (2020) developed 8-aminoquinoline-based chemosensors for the selective detection of Zn2+ and Al3+ ions. These chemosensors, which exhibit significant potential for biological applications, highlight the utility of quinoline derivatives in developing tools for chemical and biological sensing (Ghorai, Pal, Karmakar, & Saha, 2020).

Inhibition Effects on Mild Steel Corrosion

Prabhu et al. (2008) studied the corrosion inhibition effect of compounds derived from chloroquinoline, demonstrating how such derivatives act as effective inhibitors for mild steel in hydrochloric acid. The study found these inhibitors to exhibit predominantly cathodic character, with efficiencies increasing with concentration, highlighting their importance in industrial applications to prevent corrosion (Prabhu, Venkatarangaiah Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).

Future Directions

The future directions would depend on the intended use of the compound. If it’s being developed as a pharmaceutical, further studies would be needed to determine its efficacy and safety .

properties

IUPAC Name

8-(4-chloro-2-nitrophenoxy)-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c1-10-5-6-11-3-2-4-15(16(11)18-10)22-14-8-7-12(17)9-13(14)19(20)21/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAQNDQXMRTKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)Cl)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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